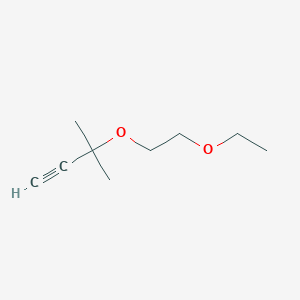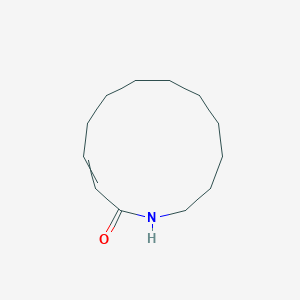
1-Azacyclotridec-3-EN-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Azacyclotridec-3-EN-2-one is a cyclic amide with the molecular formula C₁₂H₂₁NO and a molecular weight of 195.301 g/mol . This compound is characterized by a 13-membered ring structure containing a nitrogen atom and a double bond, making it a macrolactam. Macrolactams are known for their stability and unique chemical properties, which make them valuable in various scientific and industrial applications.
Preparation Methods
The synthesis of 1-Azacyclotridec-3-EN-2-one can be achieved through several methods. One common approach involves the cyclization of a linear precursor containing an amide and an alkene functional group. The reaction conditions typically include the use of a strong acid or base to facilitate the cyclization process. Industrial production methods may involve the use of catalysts to increase the efficiency and yield of the reaction .
Chemical Reactions Analysis
1-Azacyclotridec-3-EN-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the double bond into a single bond, forming a saturated macrolactam. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The nitrogen atom in the ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Scientific Research Applications
1-Azacyclotridec-3-EN-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its stability and bioavailability make it a promising candidate for drug development.
Industry: It is used in the production of polymers and other materials due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1-Azacyclotridec-3-EN-2-one involves its interaction with specific molecular targets. The nitrogen atom in the ring can form hydrogen bonds with biological molecules, influencing their function. Additionally, the double bond can participate in various chemical reactions, altering the compound’s activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to interact with enzymes and receptors in biological systems .
Comparison with Similar Compounds
1-Azacyclotridec-3-EN-2-one can be compared with other macrolactams, such as:
1-Azacyclotridecan-2-one: This compound lacks the double bond present in this compound, resulting in different chemical properties and reactivity.
This compound derivatives: Various derivatives can be synthesized by modifying the functional groups attached to the ring, leading to compounds with unique properties and applications.
Properties
CAS No. |
831227-09-9 |
|---|---|
Molecular Formula |
C12H21NO |
Molecular Weight |
195.30 g/mol |
IUPAC Name |
1-azacyclotridec-3-en-2-one |
InChI |
InChI=1S/C12H21NO/c14-12-10-8-6-4-2-1-3-5-7-9-11-13-12/h8,10H,1-7,9,11H2,(H,13,14) |
InChI Key |
XLTQIHRRJGUXIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCC=CC(=O)NCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B11746579.png)

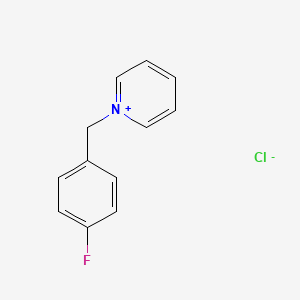
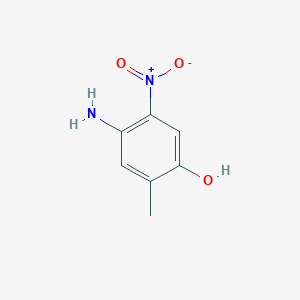
![[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11746592.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11746596.png)
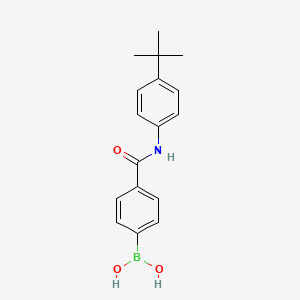
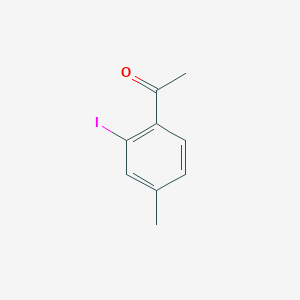
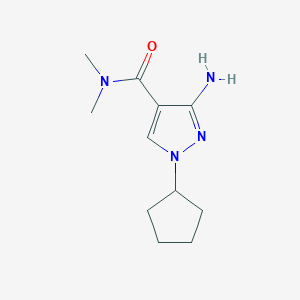
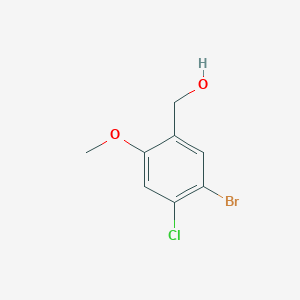
![(2R)-2-amino-3-[4-(methoxycarbonyl)phenyl]propanoic acid](/img/structure/B11746627.png)
![[(2-Chloro-1,3-thiazol-5-yl)methoxy][(3-nitrophenyl)methylidene]amine](/img/structure/B11746628.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11746640.png)
